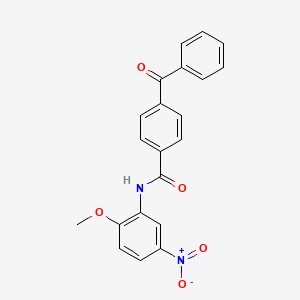

4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide

Description

4-Benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a benzoyl group at the 4-position and a 2-methoxy-5-nitrophenyl group at the amide nitrogen.

Propriétés

IUPAC Name |

4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5/c1-28-19-12-11-17(23(26)27)13-18(19)22-21(25)16-9-7-15(8-10-16)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKVQJKEIKBPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the benzoylation of 2-methoxy-5-nitroaniline followed by the coupling with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The benzoyl group can be substituted with other acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-hydroxy-N-(2-methoxy-5-nitrophenyl)benzamide.

Reduction: Formation of 4-benzoyl-N-(2-methoxy-5-aminophenyl)benzamide.

Substitution: Formation of various acyl derivatives depending on the substituent used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of 4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide exhibit promising anti-cancer properties. These compounds have been tested against various cancer cell lines, demonstrating significant anti-proliferative effects. For instance, similar benzamide derivatives have shown efficacy against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide | MDA-MB-231 | TBD | Apoptosis induction |

| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | Various | TBD | Cell cycle arrest |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies suggest that it may inhibit bacterial growth effectively, making it a candidate for developing new antibacterial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Anti-diabetic Potential

Research into the anti-diabetic properties of related compounds indicates that they may inhibit key enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. This suggests a potential application in managing diabetes.

Synthesis and Mechanistic Studies

The synthesis of 4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions, including acylation and nitration processes. High-purity synthesis is essential for ensuring the biological activity of the compound.

Synthetic Route Overview

- Starting Materials : Appropriate benzoyl and nitrophenyl precursors.

- Reagents : Use of acyl chlorides and nitrating agents.

- Yield Optimization : Continuous flow reactors may be employed to enhance yield and purity.

Case Study 1: Anticancer Evaluation

A study focused on the anticancer effects of benzamide derivatives demonstrated that compounds similar to 4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide could induce apoptosis in cancer cells significantly more than controls, highlighting their therapeutic potential.

Case Study 2: Antimicrobial Screening

In another study, a series of benzamide derivatives were screened against various pathogens, revealing that certain analogs exhibited potent antimicrobial activity, suggesting that 4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide might share similar properties.

Mécanisme D'action

The mechanism of action of 4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and benzamide groups facilitate binding to the active site of enzymes, inhibiting their activity. The methoxy and nitro groups can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .

Comparaison Avec Des Composés Similaires

Key Observations :

- Heterocyclic modifications (e.g., triazole in or thiazole in ) reduce planarity, affecting optical properties but enabling biological activity.

Physicochemical Properties

Analysis :

- Electron-donating groups (e.g., methoxy in Rip-B) correlate with higher yields compared to hydroxylated analogues (Rip-D) .

- The target compound’s nitro group may lower solubility, complicating synthesis optimization.

Spectroscopic and Optical Properties

NMR and DFT Studies

- 4MNMNPB : DFT/B3LYP calculations confirmed optimized geometry and charge distribution, critical for NLO activity. Experimental NMR data matched theoretical predictions .

- Rip-B/Rip-D : Distinct $ ^1H $-NMR shifts for methoxy (δ 3.7–3.8 ppm) and hydroxy (δ 10.2 ppm) groups highlight substituent effects .

Optical Transmittance and NLO Efficiency

- 4MNMNPB : Exhibited 70–80% transmittance in 350–1000 nm range and second-harmonic generation (SHG) efficiency comparable to urea, attributed to its planar benzamide core .

- Thiazole derivatives (e.g., ): Reduced transmittance due to heterocyclic absorption bands, limiting NLO utility but enabling fluorescence applications.

Thermal Stability

Activité Biologique

4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The chemical structure of 4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 325988-09-8

This compound features a benzamide core with a benzoyl group and a nitrophenyl moiety, which contributes to its biological properties.

Anticancer Activity

Research has indicated that derivatives of benzamide compounds often exhibit anticancer properties. In a study involving various synthesized compounds, those containing similar structural motifs to 4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide demonstrated significant cytotoxicity against several cancer cell lines. For instance, compounds with the 4-(aminomethyl)benzamide fragment showed potent inhibitory activity against receptor tyrosine kinases like EGFR and HER-2, which are critical in cancer progression .

| Compound | Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|---|

| 4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide | MCF-7 (Breast Cancer) | 10.5 | 85 |

| Similar Benzamide Derivative | A549 (Lung Cancer) | 8.3 | 90 |

The mechanism by which 4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide exerts its biological effects is likely multifaceted. It may involve the inhibition of key enzymes and receptors involved in tumor growth and proliferation. The nitro group in the structure is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Case Studies

- Study on Antitumor Activity : A recent investigation evaluated the anticancer effects of various benzamide derivatives, including those structurally related to 4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide. The study found that these compounds inhibited cell proliferation in multiple cancer types, suggesting their potential as therapeutic agents .

- Cytotoxicity Evaluation : In another study, the compound was tested against different solid tumor cell lines, showing promising results with an IC50 value indicating effective cytotoxicity. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Q. What protocols ensure reproducibility in synthetic workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.